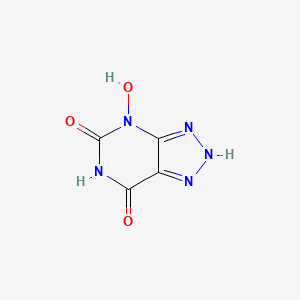

3-Hydroxy-8-azaxanthine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

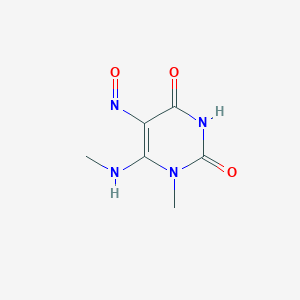

3-Hydroxy-8-azaxanthine is a compound belonging to the class of organic compounds known as triazolopyrimidines. These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring. The compound has a molecular formula of C4H3N5O3 and a molecular weight of 169.0983 . It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants.

Vorbereitungsmethoden

The synthesis of 3-Hydroxy-8-azaxanthine involves the chemical modification of natural nucleobases. One common method is the modification of the imidazole ring of purines, leading to the formation of 8-azapurine derivatives . The synthetic routes typically involve the use of quantum chemical methods, such as time-dependent density functional theory (TD-DFT) and singly excited configuration interaction (CIS) methods, to optimize the excited state geometries of isolated 8-azaxanthine in both gas and solvent phases .

Analyse Chemischer Reaktionen

3-Hydroxy-8-azaxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to catalyze two steps in the degradation of uric acid: the oxidation of uric acid to 5-hydroxyisourate and the stereoselective decarboxylation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole . Common reagents used in these reactions include oxidizing agents and decarboxylation catalysts. The major products formed from these reactions are intermediates in the degradation pathway of uric acid .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-8-azaxanthine has several scientific research applications. In chemistry, it is used as a fluorescent nucleobase analog to probe the structures and functions of nucleic acids and their related enzymes . In biology, it serves as a tool for studying the hydrogen bond interactions and relative stability of hydrated complexes . In industry, it is used in the development of fluorescent probes for enzymology and other biochemical processes .

Wirkmechanismus

The mechanism of action of 3-Hydroxy-8-azaxanthine involves its role as a bifunctional protein in the degradation of uric acid. It catalyzes the oxidation of uric acid to 5-hydroxyisourate and the decarboxylation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole . The molecular targets include uric acid and its degradation intermediates. The pathways involved are part of the uric acid degradation pathway, which is crucial for maintaining uric acid levels in the body .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-8-azaxanthine is similar to other 8-azapurine derivatives, such as 8-azaguanine, 8-azatheophylline, and 8-azacaffeine . These compounds share a common triazolopyrimidine structure but differ in their specific functional groups and biological activities. For example, 8-azaguanine is known for its antitumor properties, while 8-azatheophylline and 8-azacaffeine are studied for their hydrogen bond interactions and spectral properties .

Eigenschaften

CAS-Nummer |

42028-33-1 |

|---|---|

Molekularformel |

C4H3N5O3 |

Molekulargewicht |

169.10 g/mol |

IUPAC-Name |

4-hydroxy-2H-triazolo[4,5-d]pyrimidine-5,7-dione |

InChI |

InChI=1S/C4H3N5O3/c10-3-1-2(7-8-6-1)9(12)4(11)5-3/h12H,(H,5,10,11)(H,6,7,8) |

InChI-Schlüssel |

CDDIMGICOMBXAX-UHFFFAOYSA-N |

Kanonische SMILES |

C12=NNN=C1N(C(=O)NC2=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)

![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)

![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)

![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)

![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)